N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole ring.
Formation of the Pyrazolopyridine Ring: The pyrazolopyridine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling of the Pyrazole and Pyrazolopyridine Rings: The two rings can be coupled through a condensation reaction, forming the core structure of the compound.
Introduction of the Hydrazinecarbothioamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Cellular Pathways: The compound may affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
- N~1~-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
- N~1~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
These compounds share similar structures but differ in the substituents on the benzyl group
Conclusion
N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action provide valuable insights for scientific research and industrial applications.
Properties
Molecular Formula |
C21H21FN8OS |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C21H21FN8OS/c1-12-8-16(18-13(2)28-29(3)19(18)24-12)20(31)26-27-21(32)25-15-9-23-30(11-15)10-14-6-4-5-7-17(14)22/h4-9,11H,10H2,1-3H3,(H,26,31)(H2,25,27,32) |
InChI Key |
XPFHCXGVMARUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NNC(=S)NC3=CN(N=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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